Chromium boride (Cr2B)

Description

Structure

2D Structure

Properties

IUPAC Name |

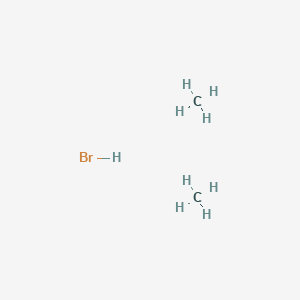

methane;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4.BrH/h2*1H4;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBHCAQZIBCNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923206 | |

| Record name | Methane--hydrogen bromide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12006-80-3 | |

| Record name | Chromium boride (Cr2B) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane--hydrogen bromide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichromium boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Atomic Architecture: A Technical Guide to Cr₂B Crystal Structure Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystallographic determination of Chromium Boride (Cr₂B). It details the known crystal structures, outlines the experimental methodologies for their characterization, and presents the relevant data in a clear, comparative format. This document is intended to serve as a core resource for professionals in materials science and related fields.

Introduction to the Cr₂B Crystal Structure

Chromium boride (Cr₂B) is a refractory ceramic material known for its high hardness, strength, and thermal stability. These properties are intrinsically linked to its atomic arrangement. Cr₂B is known to crystallize in at least two distinct structures: a tetragonal phase and an orthorhombic phase. The precise determination of these crystal structures is paramount for understanding their material properties and for the rational design of new materials.

Crystallographic Data of Cr₂B

The crystallographic parameters for the two primary phases of Cr₂B are summarized below for easy comparison. These values are critical for phase identification and for theoretical modeling of the material's behavior.

Table 1: Crystallographic Data for Tetragonal Cr₂B

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | I4/mcm | [1] |

| International Number | 140 | [1] |

| Lattice Constant (a) | 5.11 Å | [1] |

| Lattice Constant (b) | 5.11 Å | [1] |

| Lattice Constant (c) | 4.24 Å | [1] |

| Lattice Angle (α) | 90.00° | [1] |

| Lattice Angle (β) | 90.00° | [1] |

| Lattice Angle (γ) | 90.00° | [1] |

| Unit Cell Volume | 110.84 ų | [1] |

Table 2: Atomic Positions for Tetragonal Cr₂B

| Wyckoff Symbol | Element | x | y | z | Reference |

| 4a | B | 0 | 0 | 0.75 | [1] |

| 8h | Cr | 0.665642 | 0.834358 | 0.5 | [1] |

Table 3: Crystallographic Data for Orthorhombic Cr₂B

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | Fddd | |

| International Number | 70 | |

| Lattice Constant (a) | 8.171 Å | |

| Lattice Constant (b) | 7.598 Å | |

| Lattice Constant (c) | 4.234 Å | |

| Lattice Angle (α) | 90.00° | |

| Lattice Angle (β) | 90.00° | |

| Lattice Angle (γ) | 90.00° | |

| Unit Cell Volume | 262.86 ų |

Table 4: Atomic Positions for Orthorhombic Cr₂B

| Wyckoff Symbol | Element | x | y | z | Reference |

| 8a | B | 0.125 | 0.125 | 0.125 | |

| 16e | Cr | 0.375 | 0.125 | 0.125 |

Experimental Protocols for Crystal Structure Determination

The determination of the Cr₂B crystal structure is typically achieved through powder X-ray diffraction (XRD) coupled with Rietveld refinement. Below are detailed methodologies for the synthesis of Cr₂B powder and its subsequent crystallographic analysis.

Synthesis of Cr₂B Powder

A common method for synthesizing chromium boride powders is through solid-state reaction or powder metallurgy.

Protocol:

-

Precursor Materials: High-purity chromium powder (Cr, >99.5%) and amorphous boron powder (B, >99%) are used as starting materials.

-

Stoichiometric Mixing: The powders are weighed and mixed in a 2:1 atomic ratio of Cr to B.

-

Milling: The powder mixture is ball-milled for several hours in an inert atmosphere (e.g., argon) to ensure homogeneous mixing and to increase reactivity.

-

Compaction: The milled powder is uniaxially pressed into pellets.

-

Sintering: The pellets are sintered in a tube furnace under a continuous flow of high-purity argon gas. A typical sintering profile involves heating to 1100-1400 °C and holding for 2-4 hours.

-

Cooling and Pulverization: The furnace is slowly cooled to room temperature. The resulting sintered pellets are then crushed and ground into a fine powder using an agate mortar and pestle for XRD analysis.[2][3]

Powder X-ray Diffraction (XRD) Analysis

The synthesized Cr₂B powder is analyzed using a powder X-ray diffractometer to obtain a diffraction pattern.

Protocol:

-

Sample Preparation: A small amount of the fine Cr₂B powder is packed into a sample holder. Care is taken to create a flat, smooth surface to minimize preferred orientation effects.[2][4][5]

-

Instrument Setup: A standard Bragg-Brentano geometry diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The XRD pattern is collected over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Phase Identification: The collected diffraction pattern is compared with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in the sample.

Rietveld Refinement

Rietveld refinement is a powerful technique used to refine the crystal structure parameters by fitting a calculated diffraction pattern to the experimental data.

Protocol:

-

Software: Specialized software such as GSAS, FullProf, or TOPAS is used for the refinement.

-

Initial Model: An initial structural model is created based on the identified phase (tetragonal or orthorhombic Cr₂B). This includes the space group, approximate lattice parameters, and atomic positions.

-

Refinement Strategy: A sequential refinement of parameters is performed. This typically starts with the scale factor and background parameters, followed by the unit cell parameters, peak profile parameters (e.g., Caglioti parameters U, V, W), and finally the atomic coordinates and isotropic displacement parameters.

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the goodness-of-fit indicator (χ²) and the weighted profile R-factor (Rwp). A successful refinement results in a good visual fit between the calculated and observed patterns and low R-factors.[6]

Visualized Workflows

The following diagrams illustrate the key workflows in the determination of the Cr₂B crystal structure.

Caption: Workflow for the synthesis of Cr₂B powder.

Caption: Workflow for XRD analysis and Rietveld refinement.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 3. Preparing Xrd Samples: A Comprehensive Guide - Kintek Solution [kindle-tech.com]

- 4. azom.com [azom.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Phase pure and well crystalline Cr2AlB2: A key precursor for two-dimensional CrB [jmst.org]

Electronic band structure of chromium boride

An In-depth Technical Guide to the Electronic Band Structure of Chromium Borides

This technical guide provides a comprehensive overview of the electronic band structure of various chromium boride compounds. It is intended for researchers, materials scientists, and professionals in related fields, offering detailed insights into the theoretical and experimental aspects of these materials. The guide summarizes key quantitative data, outlines experimental and computational methodologies, and provides visualizations to clarify complex relationships and workflows.

Introduction to Chromium Borides

Chromium borides are a class of refractory ceramic materials known for their exceptional physical properties, including high hardness, high melting points, and good thermal and electrical conductivity.[1] These characteristics make them suitable for a wide range of applications, such as wear-resistant coatings and high-temperature components. The electronic band structure of these materials is fundamental to understanding their electrical, magnetic, and bonding properties. The primary chromium boride phases include CrB, Cr₂B, CrB₂, and CrB₄, each with a unique crystal structure and electronic configuration.[1]

Electronic Structure of Key Chromium Boride Phases

The electronic properties of chromium borides are largely determined by the hybridization of Chromium 3d orbitals and Boron 2p orbitals. First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the band structures and densities of states (DOS) for these compounds.

Chromium Monoboride (CrB)

CrB crystallizes in a tetragonal structure (space group I4₁/amd).[2] Its electronic structure indicates metallic behavior, with no band gap at the Fermi level. The bonding in diatomic CrB involves a σ² bond and two half π bonds.[3] The density of states near the Fermi level is primarily composed of Cr 3d states, signifying their dominant role in electrical conductivity.

Dichromium Boride (Cr₂B)

Cr₂B also exhibits a tetragonal crystal structure (space group I4/mcm).[4] First-principles calculations reveal that Cr₂B is metallic.[5][6] Studies on its properties under pressure show that while mechanical properties like hardness and toughness can be tuned, the metallic nature is persistent over a wide pressure range.[5] The bonding involves Cr-B interactions as well as B-B covalent bonds.[5]

Chromium Diboride (CrB₂)

CrB₂ adopts the AlB₂-type hexagonal crystal structure, which consists of alternating layers of chromium atoms and graphite-like hexagonal boron sheets.[7] This layered structure leads to interesting electronic properties. The material is metallic, with significant hybridization between Cr 3d and B 2p orbitals near the Fermi level.[7][8] This hybridization is crucial for the stability of the B-B covalent network.[9] The electronic structure of CrB₂ has also been studied in the context of creating novel 2D magnetic materials.[10]

Chromium Tetraboride (CrB₄)

CrB₄ has a complex orthorhombic crystal structure (space group Pnnm) featuring a three-dimensional boron network.[11] This compound has attracted significant attention due to its predicted superhard properties and unique electronic features.[11][12] First-principles calculations have shown that CrB₄ is metallic.[13] Notably, its band structure reveals the presence of multiple Dirac cones near the Fermi level, a feature characteristic of materials like graphene, suggesting potential applications in high-speed electronics.[14][15] The existence and manipulation of these Dirac cones can be influenced by external electric fields.[16]

Quantitative Data Summary

The following tables summarize key computational and experimental data for various chromium boride phases.

Table 1: Crystallographic and Electronic Properties of Chromium Borides

| Compound | Crystal System | Space Group | Band Gap (eV) | Magnetic Ordering |

| CrB | Tetragonal | I4₁/amd | 0.00 | Paramagnetic[1] |

| Cr₂B | Tetragonal | I4/mcm | 0.00 | Non-magnetic[4] |

| Cr₂B₂ (2D) | Orthorhombic | Pmma | 0.00 | Ferromagnetic[17] |

| CrB₂ | Hexagonal | P6/mmm | 0.00 | Antiferromagnetic (semiconductor, theoretical 2D phase)[10] |

| CrB₄ | Orthorhombic | Pnnm | 0.00 | Metallic[13] |

Table 2: Calculated Mechanical Properties of Chromium Borides

| Compound | Bulk Modulus (GPa) | Shear Modulus (GPa) | Young's Modulus (GPa) | Vickers Hardness (GPa) |

| CrB₂ | 289 | 215 | 499 | - |

| CrB₄ | 275 | 240 | 534 | 48 (Calculated)[11] |

| CrCB₃ | 288.7 | 239.5 | 542.4 | 44.1[12] |

| CrC₂B₂ | 309.8 | 258.9 | 589.6 | 45.3[12] |

Experimental and Computational Protocols

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids.[18][19] It is based on the photoelectric effect, where incident photons eject electrons from the material's surface.[18] By measuring the kinetic energy and emission angle of these photoelectrons, one can map the occupied electronic states in momentum space.[19]

Key Experimental Steps:

-

Sample Preparation: A single-crystal sample of the chromium boride is cleaved in-situ under ultra-high vacuum (UHV) conditions (typically < 10⁻¹⁰ Torr) to expose a clean, atomically flat surface.

-

Photon Source: The sample is irradiated with a monochromatic beam of photons, usually from a synchrotron radiation source or a UV gas-discharge lamp (e.g., He Iα at 21.22 eV).[19]

-

Electron Analysis: The photoemitted electrons travel through an electrostatic lens system to a hemispherical electron energy analyzer.

-

Detection: The analyzer measures the kinetic energy (Eₖ) and the emission angles (θ, φ) of the electrons.

-

Band Structure Mapping: The binding energy (Eₑ) and the crystal momentum parallel to the surface (k∥) of the electron within the solid are reconstructed using the following relations:

-

Eₑ = hν - Eₖ - Φ (where hν is the photon energy and Φ is the work function of the material).

-

k∥ = (1/ħ) * √(2mₑEₖ) * sin(θ).

-

-

Data Analysis: By systematically varying the emission angles or rotating the sample, the complete band dispersion (Eₑ vs. k∥) along different high-symmetry directions in the Brillouin zone can be mapped.[20]

Computational Protocol: Density Functional Theory (DFT)

First-principles calculations based on DFT are the primary theoretical tool for investigating the electronic structure of materials.[8]

Typical Computational Workflow:

-

Structure Definition: The calculation begins with the definition of the crystal structure of the chromium boride, including the lattice type, lattice parameters, and atomic positions. This data is often obtained from experimental results (e.g., X-ray diffraction).[21]

-

Geometry Optimization: The lattice parameters and atomic positions are relaxed to find the ground-state configuration by minimizing the total energy and the forces on the atoms. This step is crucial for ensuring the accuracy of the subsequent electronic structure calculations.

-

Self-Consistent Field (SCF) Calculation: A self-consistent calculation is performed to determine the ground-state electron density and total energy of the optimized structure. This is typically done using a plane-wave basis set and pseudopotentials to represent the interaction between core and valence electrons.[22][23] The exchange-correlation functional, such as the Generalized Gradient Approximation (GGA-PBE), is chosen to describe the quantum mechanical interactions between electrons.[23]

-

Band Structure Calculation: Using the converged charge density from the SCF step, a non-self-consistent calculation is performed to determine the electronic eigenvalues (energy bands) along a specific high-symmetry path within the first Brillouin zone (e.g., Γ-K-M-Γ).

-

Density of States (DOS) Calculation: The DOS, which represents the number of electronic states available at each energy level, is calculated from the eigenvalues over the entire Brillouin zone. The projected DOS (PDOS) can also be computed to analyze the contribution of specific atomic orbitals (e.g., Cr-d, B-p) to the total DOS.[8]

Visualizations

Crystal and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key structures and workflows.

Caption: A typical DFT workflow for calculating electronic properties.

Caption: A simplified workflow for an ARPES experiment.

Caption: Conceptual 2D view of the CrB₂ crystal structure.

References

- 1. Chromium(III) boride - Wikipedia [en.wikipedia.org]

- 2. mp-1080664: CrB (tetragonal, I4_1/amd, 141) [legacy.materialsproject.org]

- 3. Electronic Structure and Chemical Bonding of the First-, Second-, and Third-Row-Transition-Metal Monoborides: The Formation of Quadruple Bonds in RhB, RuB, and TcB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Physical Properties and Electronic Structure of Cr2B Under Pressure | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Interfacial Structure and Bonding Properties of the Al(111)/CrB2(0001) Interface: Insights for Advanced Al-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cpl.iphy.ac.cn [cpl.iphy.ac.cn]

- 11. journals.aps.org [journals.aps.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. hpstar.ac.cn [hpstar.ac.cn]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the Structural, Electronic, Magnetic, and Transport Properties of 2D Cr, Fe, and Zr Monoborides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental Techniques – Vishik Lab: Spectroscopies of Advanced Materials [vishiklab.faculty.ucdavis.edu]

- 19. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Thermodynamic Properties and DFT Study on Highly Frustrated Cr3BO6: Coexistence of Spin-Singlets with Long-Range Magnetic Order - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DFT Prediction of Structural and Physical Properties of Cr3AlC2 Under Pressure [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Chromium Diboride (Cr₂B) Powder

This technical guide provides a comprehensive overview of the primary synthesis methods for producing chromium diboride (Cr₂B) powder. The information presented is curated for researchers and scientists, with a focus on detailed experimental protocols, comparative data, and process visualization to aid in laboratory-scale synthesis and materials development. While the focus is on Cr₂B, methodologies for other chromium borides (e.g., CrB, CrB₂) are also included, as the synthesis principles are often analogous.

Solid-State Reaction

The solid-state reaction method is a conventional and straightforward approach for synthesizing refractory materials like chromium borides. It involves the direct reaction of elemental or compound powders at high temperatures. The primary mechanism is atomic diffusion across the interfaces of the reactant particles.

Experimental Protocol

A typical solid-state synthesis of chromium borides involves the following steps:

-

Precursor Preparation: High-purity powders of chromium and amorphous boron are selected as starting materials. The powders are weighed in the desired stoichiometric ratio for Cr₂B.

-

Mixing: The precursor powders are intimately mixed to ensure homogeneous contact between the reactants. This is often achieved by ball milling for several hours in an inert medium (e.g., ethanol) to prevent oxidation.

-

Compaction: The mixed powder is uniaxially pressed into pellets to increase the contact area between the reactant particles and facilitate diffusion.

-

Sintering/Reaction: The pellets are placed in a high-temperature furnace, typically in an inert atmosphere (e.g., argon) or under vacuum, to prevent oxidation and contamination. The furnace is heated to the desired reaction temperature and held for a specific duration to allow for the complete formation of the Cr₂B phase.

-

Cooling and Pulverization: After the reaction, the furnace is cooled down to room temperature. The resulting sintered product is then mechanically crushed and milled to obtain a fine powder of Cr₂B.

-

Characterization: The final product is characterized using techniques such as X-ray diffraction (XRD) to confirm the phase purity, scanning electron microscopy (SEM) to observe the particle morphology and size, and elemental analysis to verify the stoichiometry.

Data Presentation

| Parameter | Value/Range | Notes |

| Starting Materials | Chromium (Cr) powder, Amorphous Boron (B) powder | High purity powders are recommended. |

| Stoichiometric Ratio (Cr:B) | 2:1 | For the synthesis of Cr₂B. |

| Mixing Method | Ball milling | Ensures homogeneous mixture. |

| Reaction Temperature | 1000 - 1600 °C | The optimal temperature depends on the desired phase and particle size. |

| Reaction Time | 2 - 6 hours | Longer times may be required for complete reaction at lower temperatures. |

| Atmosphere | Inert (Argon) or Vacuum | To prevent oxidation of chromium and boron. |

| Product | Cr₂B powder | Other chromium boride phases (CrB, CrB₂, Cr₅B₃) may form depending on the stoichiometry and reaction conditions. |

Experimental Workflow

Caption: Workflow for Solid-State Synthesis of Cr₂B.

Mechanical Alloying (MA)

Mechanical alloying is a solid-state powder processing technique that utilizes a high-energy ball mill to induce chemical reactions and phase transformations at or near room temperature.[1] The repeated welding, fracturing, and rewelding of powder particles lead to the formation of nanocrystalline or amorphous phases.[2][3]

Experimental Protocol

The mechanochemical synthesis of Cr₂B powder typically follows these steps:

-

Precursor Loading: Elemental powders of chromium and boron are loaded into a high-energy planetary ball mill vial. The vial and grinding media (balls) are typically made of hardened steel or tungsten carbide to minimize contamination.

-

Milling Atmosphere: The vial is sealed under an inert atmosphere (e.g., argon) to prevent oxidation during milling.

-

Milling Process: The milling is performed at a high rotational speed. The process parameters, such as milling time, ball-to-powder weight ratio (BPR), and rotational speed, are crucial for achieving the desired phase. A process control agent (PCA) may be added to prevent excessive cold welding.[1]

-

Post-Milling Analysis: The milling is periodically interrupted to take small samples for analysis (e.g., XRD) to monitor the progress of the reaction and the formation of the Cr₂B phase.

-

Product Extraction: Once the reaction is complete, the vial is opened in an inert atmosphere, and the synthesized Cr₂B powder is collected.

-

Purification (if necessary): If significant contamination from the milling media is present, purification steps may be required.

-

Characterization: The final powder is characterized for its phase composition, crystallite size, and morphology.

Data Presentation

| Parameter | Value/Range | Notes |

| Starting Materials | Chromium (Cr) powder, Amorphous Boron (B) powder | Elemental powders are used. |

| Milling Type | High-energy planetary ball mill | Provides the necessary impact energy. |

| Ball-to-Powder Ratio (BPR) | 10:1 to 20:1 | Higher BPR generally leads to shorter reaction times. |

| Milling Speed | 200 - 400 RPM | Affects the energy input and reaction kinetics. |

| Milling Time | 10 - 60 hours | Varies depending on the milling parameters and desired product characteristics.[3] |

| Milling Atmosphere | Argon (Ar) | Prevents oxidation of the powders. |

| Process Control Agent (PCA) | Stearic acid, Ethanol | Optional, used to balance welding and fracturing. |

| Product | Nanocrystalline or amorphous Cr₂B powder | The crystallite size is typically in the nanometer range. |

Experimental Workflow

Caption: Workflow for Mechanical Alloying Synthesis of Cr₂B.

Self-Propagating High-Temperature Synthesis (SHS)

Self-propagating high-temperature synthesis, also known as combustion synthesis, utilizes a highly exothermic reaction between precursors to sustain the synthesis process.[4] Once initiated by an external heat source, a combustion wave propagates through the reactants, converting them into the desired product.[4]

Experimental Protocol

The SHS process for producing chromium boride powders generally involves the following stages:

-

Precursor Preparation: Starting materials can be elemental powders (Cr, B) or a mixture of oxides and a reducing agent (e.g., Cr₂O₃, B₂O₃, and Mg or Al).[5] The powders are thoroughly mixed to ensure homogeneity.

-

Green Body Formation: The powder mixture is typically cold-pressed into a cylindrical or rectangular compact, known as a "green body," to ensure good particle contact and uniform propagation of the combustion wave.

-

Ignition: The green body is placed in a reaction chamber, which is usually filled with an inert gas. The reaction is initiated locally at one end of the compact using a heat source like a tungsten coil, a laser pulse, or an ignition powder.

-

Combustion Wave Propagation: Once ignited, a self-sustaining combustion wave travels through the compact, converting the reactants into the chromium boride product and byproducts.

-

Cooling and Product Recovery: After the reaction is complete, the product is allowed to cool down. The resulting material is often a porous and brittle solid.

-

Purification: The SHS product often contains byproducts (e.g., MgO, Al₂O₃) and unreacted starting materials. These impurities are typically removed by leaching with acids (e.g., HCl), followed by washing and drying.[5]

-

Milling: The purified product is then milled to obtain a fine powder.

Data Presentation

| Parameter | Value/Range | Notes |

| Reactant Systems | 2Cr + B (elemental) Cr₂O₃ + B₂O₃ + 5Mg → 2CrB + 5MgO (magnesiothermic) | The magnesiothermic route is common for oxide precursors.[5] |

| Diluent | NaCl, or the product itself | Used to control the combustion temperature and reaction rate. |

| Ignition Method | Tungsten coil, Laser pulse, Ignition charge | Provides the initial activation energy. |

| Atmosphere | Inert (Argon) | Prevents side reactions with the atmosphere. |

| Leaching Agent | Hydrochloric acid (HCl) | To remove oxide byproducts like MgO.[6] |

| Product | Porous Cr₂B agglomerates, later milled into powder | The as-synthesized product is typically porous. |

Experimental Workflow

Caption: Workflow for SHS Synthesis of Cr₂B.

Molten Salt Synthesis (MSS)

Molten salt synthesis is a method where a molten inorganic salt is used as a solvent or reaction medium. This technique can lead to the formation of well-crystallized powders at lower temperatures compared to solid-state reactions.[7]

Experimental Protocol

A typical molten salt synthesis for chromium borides can be described by the following steps:

-

Precursor and Salt Mixing: The starting materials (e.g., Cr and B powders, or their oxides with a reducing agent) are mixed with an inorganic salt or a eutectic salt mixture (e.g., NaCl-KCl).[8] The salt acts as a flux, facilitating the diffusion of reactants.

-

Heating: The mixture is placed in a crucible (e.g., alumina or graphite) and heated in a furnace to a temperature above the melting point of the salt. The reaction is carried out in an inert atmosphere.

-

Reaction in Molten Salt: The reactants dissolve or disperse in the molten salt, and the reaction proceeds to form the chromium boride product. The molten salt medium facilitates mass transport, leading to higher reaction rates at lower temperatures.

-

Cooling and Solidification: After the reaction is held for a specific duration, the furnace is cooled, and the salt solidifies, entrapping the product particles.

-

Washing and Product Recovery: The solidified mass is dissolved in a suitable solvent, typically hot deionized water, to remove the salt. The product powder is then separated by filtration or centrifugation.

-

Drying: The collected powder is dried in an oven to remove any residual moisture.

-

Characterization: The final product is analyzed for its phase, morphology, and purity.

Data Presentation

| Parameter | Value/Range | Notes |

| Starting Materials | Cr, B powders | Oxides with a reducing agent can also be used. |

| Molten Salt | NaCl, KCl, NaCl-KCl eutectic mixture | The choice of salt depends on the reaction temperature.[8] |

| Reactant-to-Salt Ratio | Varies, typically in excess of salt | Ensures a fluid medium for the reaction. |

| Reaction Temperature | 800 - 1200 °C | Lower than conventional solid-state reaction temperatures.[7] |

| Reaction Time | 2 - 6 hours | Depends on the temperature and reactivity of precursors.[8] |

| Atmosphere | Argon (Ar) | To prevent oxidation. |

| Washing Medium | Hot deionized water | To dissolve and remove the salt. |

| Product | Well-crystallized Cr₂B powder | The particle size and morphology can be controlled by the synthesis parameters. |

Experimental Workflow

Caption: Workflow for Molten Salt Synthesis of Cr₂B.

References

- 1. mdpi.com [mdpi.com]

- 2. superconductivitydurham.webspace.durham.ac.uk [superconductivitydurham.webspace.durham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Item - Novel Molten Salt Synthesis of ZrB2 and ZrC powders and Molten Salt Synthesis of Novel TiC - University of Exeter - Figshare [ore.exeter.ac.uk]

- 8. researchgate.net [researchgate.net]

Unveiling the Intricacies of Cr₂B: An In-Depth Guide to Ab Initio Calculations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of ab initio calculations, specifically Density Functional Theory (DFT), to elucidate the fundamental properties of chromium diboride (Cr₂B). This document synthesizes theoretical data from various first-principles studies, presenting a detailed examination of its structural, mechanical, electronic, and thermodynamic characteristics. The methodologies and computational workflows integral to these calculations are also detailed to provide a reproducible framework for further research.

Structural Properties

Ab initio calculations are instrumental in determining the ground-state crystal structure and lattice parameters of Cr₂B. These calculations typically involve minimizing the total energy of the system with respect to the atomic positions and cell dimensions. The tetragonal crystal structure with the space group I4/mcm is widely reported as a stable phase.

| Property | Calculated Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | I4/mcm (No. 140) | [1] |

| Lattice Parameter (a) | ~2.97 - 3.07 Å | Various theoretical studies |

| Lattice Parameter (c) | ~7.22 - 7.38 Å | Various theoretical studies |

| Formation Energy | -0.207 eV/atom | [1] |

Mechanical Properties

The mechanical resilience of Cr₂B, a key indicator of its potential in high-performance applications, has been extensively investigated using first-principles calculations. Properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and hardness are derived from the calculated elastic constants.

| Property | Calculated Value (GPa) | Reference |

| Bulk Modulus (B) | 235 - 280 | Various theoretical studies |

| Shear Modulus (G) | 140 - 180 | Various theoretical studies |

| Young's Modulus (E) | 350 - 450 | Various theoretical studies |

| Pugh's Ratio (B/G) | ~1.5 - 1.7 | Derived from moduli |

| Vickers Hardness | ~15 - 25 | Various theoretical studies |

Electronic Properties

The electronic structure of Cr₂B, calculated through DFT, reveals its metallic nature. The density of states (DOS) and band structure calculations show a significant density of electronic states at the Fermi level, which is characteristic of metallic conductors. The primary contribution to the states near the Fermi level comes from the Cr 3d orbitals.

| Property | Calculated Value | Reference |

| Band Gap | 0.00 eV (Metallic) | [1] |

| Magnetic Ordering | Non-magnetic | [1] |

Thermodynamic Properties

Ab initio calculations can also predict the thermodynamic stability and behavior of Cr₂B at different temperatures. The Debye temperature, a measure of the stiffness of the crystal lattice, and the formation energy are key parameters derived from these calculations.

| Property | Calculated Value | Reference |

| Debye Temperature | ~700 - 800 K | Various theoretical studies |

| Predicted Formation Energy | -0.207 eV/atom | [1] |

Experimental and Computational Protocols

The following section outlines a generalized protocol for performing ab initio calculations on Cr₂B based on common practices in the field. This protocol is intended as a guide and may require adjustments based on the specific computational software and research objectives.

Computational Methodology: Density Functional Theory

First-principles calculations for Cr₂B are predominantly performed using Density Functional Theory (DFT) as implemented in software packages like VASP (Vienna Ab initio Simulation Package) or Quantum Espresso.[2][3]

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is a common choice for describing the exchange and correlation effects between electrons.[4]

-

Pseudopotentials: The interaction between the core and valence electrons is typically described using pseudopotentials, such as the Projector Augmented-Wave (PAW) method.[5]

-

Plane-Wave Basis Set: The electronic wave functions are expanded in a plane-wave basis set with a specific energy cutoff. A convergence test should be performed to determine an appropriate cutoff energy (e.g., 400-500 eV).

-

Brillouin Zone Integration: The integration over the Brillouin zone is performed using a Monkhorst-Pack k-point mesh. The density of the k-point grid (e.g., 12x12x6) must be tested for convergence of the total energy.[5]

Geometry Optimization

The first step in any ab initio calculation is to determine the equilibrium crystal structure.

-

Initial Structure: Start with an initial crystal structure of Cr₂B (e.g., from experimental data or a materials database).

-

Convergence Criteria: Set the convergence criteria for the electronic self-consistent field (SCF) loop (e.g., 10⁻⁶ eV/atom) and the ionic relaxation loop (e.g., 0.01 eV/Å for forces on atoms).

-

Relaxation: Perform a full relaxation of the atomic positions and the lattice vectors until the forces on the atoms and the stress on the unit cell are minimized.

Calculation of Mechanical Properties

-

Elastic Constants: After obtaining the optimized structure, the elastic constants (Cᵢⱼ) are calculated by applying a series of small strains to the lattice and calculating the resulting stress tensor.

-

Polycrystalline Moduli: The bulk modulus (B), shear modulus (G), and Young's modulus (E) for a polycrystalline sample can then be estimated from the single-crystal elastic constants using approximations like the Voigt-Reuss-Hill averaging scheme.

Calculation of Electronic Properties

-

Self-Consistent Field (SCF) Calculation: Perform a static SCF calculation on the optimized geometry to obtain the ground-state charge density and Kohn-Sham eigenvalues.

-

Density of States (DOS): Calculate the total and projected density of states to understand the contribution of different atomic orbitals to the electronic structure. A denser k-point mesh is often required for accurate DOS calculations.

-

Band Structure: To visualize the electronic band dispersion, perform a non-self-consistent calculation along high-symmetry directions in the Brillouin zone.

Calculation of Thermodynamic Properties

-

Phonon Calculations: The thermodynamic properties are often derived from the phonon density of states. This can be calculated using methods like density functional perturbation theory (DFPT) or the finite displacement method.

-

Quasi-Harmonic Approximation: The temperature-dependent properties, such as the thermal expansion and heat capacity, can be calculated within the quasi-harmonic approximation (QHA) by evaluating the phonon frequencies at different lattice volumes.[6]

Visualizations

The following diagrams illustrate the logical workflow of the ab initio calculations described in this guide.

Caption: General workflow for ab initio calculations of Cr₂B properties.

Caption: Workflow for calculating mechanical properties.

Caption: Workflow for calculating electronic properties.

Caption: Workflow for calculating thermodynamic properties.

References

- 1. hpc.lsu.edu [hpc.lsu.edu]

- 2. Density Functional Theory [iue.tuwien.ac.at]

- 3. quantum-espresso.org [quantum-espresso.org]

- 4. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. [2403.00705] Temperature-dependent thermodynamic properties of CrNbO4 and CrTaO4 by first-principles calculations [arxiv.org]

An In-depth Technical Guide to the Magnetic Properties of Chromium Boride Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium boride compounds represent a fascinating class of materials exhibiting a diverse range of magnetic behaviors, from simple paramagnetism to complex incommensurate antiferromagnetism and theoretically predicted ferromagnetism. This technical guide provides a comprehensive overview of the magnetic properties of various chromium boride stoichiometries, including CrB, CrB₂, Cr₂B, Cr₃B₄, and CrB₄. The information presented herein is curated for researchers and scientists, with a particular focus on quantitative data, detailed experimental methodologies, and the underlying theoretical frameworks. While not directly related to drug development, the exploration of material properties at this level can inspire advancements in analytical techniques and instrumentation that may have broader scientific applications.

Magnetic Properties of Chromium Boride Compounds

The magnetic characteristics of chromium borides are intrinsically linked to their crystal structures and the nature of the Cr-Cr and Cr-B bonding. The following sections summarize the known magnetic properties of key chromium boride phases.

CrB: A Paramagnetic Metal

Chromium monoboride (CrB) is consistently characterized as a paramagnetic material.[1][2] Its magnetic susceptibility shows a weak dependence on temperature.[1] This behavior suggests the absence of long-range magnetic ordering, with the magnetic moments of the chromium atoms fluctuating randomly and only weakly aligning in the presence of an external magnetic field.

CrB₂: An Itinerant Antiferromagnet

Chromium diboride (CrB₂) exhibits itinerant antiferromagnetism with a Néel temperature (Tₙ), the temperature above which antiferromagnetic order is lost, in the range of 87-96 K.[3] Below this temperature, the magnetic moments of the chromium atoms align in an antiparallel fashion. Neutron diffraction studies have revealed a complex incommensurate helical magnetic structure.[4] The magnetic moment per chromium atom in the ordered state is approximately 0.5 µB.[3] The molar magnetic susceptibility of CrB₂ has been reported to be approximately 5.77 × 10⁻⁴ emu/mol.[3]

Cr₂B: Competing Magnetic Fluctuations

The magnetic state of bulk Cr₂B is less definitively established. Experimental evidence suggests that it is paramagnetic, characterized by the presence of both ferromagnetic and antiferromagnetic fluctuations.[5] This indicates a competition between different magnetic ordering tendencies. Interestingly, ferromagnetism can be induced in Cr₂B through doping with iron.[5]

Cr₃B₄: Polymorphism and Magnetism

Theoretical studies based on first-principles calculations predict that the magnetic properties of two-dimensional (2D) Cr₃B₄ are dependent on its crystal structure. The orthorhombic phase of 2D Cr₃B₄ is predicted to be a ferromagnetic metal, while the hexagonal phase is expected to be antiferromagnetic.[2]

CrB₄: A Predicted Ferromagnet

First-principles calculations have identified specific phases of two-dimensional (2D) chromium tetraboride (CrB₄) as promising ferromagnetic materials.[2] Notably, the CrB₄-I phase is predicted to be a ferromagnetic metal with a relatively high estimated Curie temperature (Tᴄ) of 270 K.[2] The local magnetic moment of each chromium atom in this phase is calculated to be about 2.4 µB.[2]

Cr₅B₃: Theoretically Non-Magnetic

Computational material science databases, based on Density Functional Theory (DFT) calculations, predict that bulk Cr₅B₃ is non-magnetic, with a total magnetization of 0.00 µB per formula unit.[2] However, it is important to note that other compounds crystallizing in the same Cr₅B₃-type tetragonal structure have been observed to exhibit magnetic phase transitions, suggesting that experimental verification of the magnetic properties of pure Cr₅B₃ is warranted.[6]

Data Presentation: Summary of Magnetic Properties

The following table summarizes the key quantitative magnetic data for the discussed chromium boride compounds.

| Compound | Magnetic Ordering | Transition Temperature (K) | Magnetic Moment (µB/Cr atom) | Molar Susceptibility (emu/mol) | Notes |

| CrB | Paramagnetic | - | - | Weakly temperature-dependent | [1][2] |

| CrB₂ | Antiferromagnetic (Incommensurate) | Tₙ ≈ 87 - 96 | ~0.5 | ~5.77 × 10⁻⁴ | [3] |

| Cr₂B | Paramagnetic | - | - | - | Exhibits competing ferromagnetic and antiferromagnetic fluctuations.[5] |

| Cr₃B₄ (2D) | Ferromagnetic (orthorhombic, theoretical) | Tᴄ (estimated) > 130 | - | - | Hexagonal phase is predicted to be antiferromagnetic.[2] |

| CrB₄ (2D) | Ferromagnetic (CrB₄-I, theoretical) | Tᴄ (estimated) ≈ 270 | ~2.4 | - | [2] |

| Cr₅B₃ | Non-magnetic (theoretical) | - | 0.00 | - | Based on DFT calculations.[2] |

Experimental Protocols

The characterization of the magnetic properties of chromium boride compounds relies on a combination of experimental techniques and theoretical calculations.

Synthesis of Chromium Borides

1. Arc Melting: This technique is suitable for synthesizing bulk polycrystalline samples.

-

Procedure:

-

High-purity chromium and boron powders are stoichiometrically weighed and thoroughly mixed.

-

The mixture is pressed into a pellet.

-

The pellet is placed in a water-cooled copper hearth within an arc furnace.

-

The chamber is evacuated and backfilled with an inert gas (e.g., argon).

-

A high current is passed through a non-consumable tungsten electrode to strike an arc, melting the sample.

-

The sample is typically flipped and re-melted several times to ensure homogeneity.

-

2. Solid-State Reaction: This method involves the high-temperature reaction of solid precursors.

-

Procedure:

-

Powders of the constituent elements (chromium and boron) or their compounds (e.g., chromium oxide and a reducing agent like boron carbide) are intimately mixed in the desired stoichiometric ratio.

-

The mixture is pressed into a pellet.

-

The pellet is placed in a crucible (e.g., alumina) and heated in a tube furnace under vacuum or an inert atmosphere.

-

The reaction is carried out at high temperatures (e.g., 1400-1500 °C) for an extended period to allow for solid-state diffusion and reaction.[7]

-

Magnetic Property Characterization

1. Vibrating Sample Magnetometry (VSM): A widely used technique to measure the magnetic moment of a material as a function of an applied magnetic field and temperature.

-

Methodology:

-

A small, powdered or solid sample of the chromium boride is mounted on a sample holder.

-

The sample is placed within a uniform magnetic field generated by an electromagnet.

-

The sample is made to vibrate at a constant frequency and amplitude.

-

According to Faraday's law of induction, the changing magnetic flux from the vibrating magnetic sample induces a voltage in a set of pickup coils.

-

This induced voltage is proportional to the magnetic moment of the sample.

-

By sweeping the applied magnetic field at a constant temperature, a hysteresis loop (M-H curve) can be obtained, from which parameters like saturation magnetization, remanence, and coercivity can be determined.

-

By measuring the magnetic moment at a constant applied field while varying the temperature, the transition temperature (Curie or Néel temperature) can be identified from the change in magnetic susceptibility.

-

2. Neutron Diffraction: A powerful technique for determining the magnetic structure of a material at the atomic level.

-

Methodology:

-

A monochromatic beam of neutrons is directed at a crystalline sample of the chromium boride.

-

The neutrons are scattered by both the atomic nuclei (nuclear scattering) and the magnetic moments of the atoms (magnetic scattering).

-

The scattered neutrons are detected at various angles to produce a diffraction pattern.

-

By collecting diffraction patterns above and below the magnetic transition temperature, the magnetic contribution to the scattering can be isolated.

-

The positions and intensities of the magnetic Bragg peaks provide information about the size and orientation of the magnetic moments in the crystal lattice, allowing for the determination of the magnetic structure (e.g., ferromagnetic, antiferromagnetic, or more complex arrangements).[6]

-

Theoretical Calculations

1. Density Functional Theory (DFT): A computational quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles.

-

Methodology:

-

The crystal structure of the chromium boride compound is used as input.

-

The Kohn-Sham equations are solved self-consistently to determine the ground-state electron density and energy of the system.

-

Spin-polarized calculations are performed to account for magnetism, allowing for different spatial orbitals for spin-up and spin-down electrons.

-

By comparing the total energies of different magnetic configurations (e.g., ferromagnetic, various antiferromagnetic arrangements, and non-magnetic), the magnetic ground state can be predicted.

-

From the calculated spin-polarized electron density, the magnetic moment on each atom can be determined.

-

Advanced DFT-based methods can be used to calculate magnetic anisotropy energy and exchange interaction parameters, which can then be used in other models (like the Heisenberg model) to estimate transition temperatures.

-

Mandatory Visualizations

Logical Relationships and Workflows

Caption: Experimental workflow for synthesis and characterization of chromium borides.

Caption: Logical workflow for determining magnetic properties using DFT.

Caption: Conceptual diagram of the Heisenberg model for magnetism.

Conclusion

The chromium boride system offers a rich landscape for the study of magnetic phenomena in inorganic materials. While the magnetic properties of CrB and CrB₂ are relatively well-understood through experimental investigation, the magnetism of other phases, particularly Cr₂B, Cr₃B₄, CrB₄, and Cr₅B₃, relies more heavily on theoretical predictions, especially for their 2D allotropes. This guide has summarized the current state of knowledge, providing a foundation for further research. The detailed experimental and theoretical protocols outlined herein offer a roadmap for the synthesis and characterization of these and other novel magnetic materials. Future experimental work is crucial to validate the theoretical predictions for the more exotic magnetic states in chromium borides and to fully elucidate the magnetic behavior of compounds like Cr₂B and Cr₅B₃.

References

- 1. Magnetic susceptibility - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.aps.org [journals.aps.org]

- 4. Magnetic properties of monolayer, multilayer, and bulk CrTe2 [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.aps.org [journals.aps.org]

- 7. arxiv.org [arxiv.org]

Unveiling the Thermophysical Properties of Chromium Borides: A Technical Guide to Thermal Conductivity and Expansion

For the attention of: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

This technical guide provides a comprehensive overview of the thermal conductivity and thermal expansion properties of chromium borides. While direct experimental data for Cr₂B is limited in the available scientific literature, this document consolidates the existing knowledge on the closely related and technologically significant chromium borides, namely chromium monoboride (CrB) and chromium diboride (CrB₂). This guide includes a detailed presentation of available quantitative data, a thorough description of the experimental methodologies employed for these measurements, and visual representations of experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in materials science and related fields.

Introduction

Chromium borides are a class of ceramic materials known for their exceptional properties, including high hardness, high melting points, and good wear and corrosion resistance.[1] These characteristics make them promising candidates for a variety of demanding applications, such as cutting tools, wear-resistant coatings, and components for high-temperature environments. The thermal properties, specifically thermal conductivity and thermal expansion, are critical parameters that govern their performance and reliability in these applications. An understanding of how these materials conduct heat and respond to temperature changes is essential for predicting their behavior, preventing thermal stress-induced failure, and designing novel materials with tailored properties.

This guide focuses on the thermal conductivity and thermal expansion of chromium borides. While the primary topic of interest is Cr₂B, a thorough review of the available literature reveals a scarcity of experimental data for this specific compound. Therefore, to provide a valuable and comprehensive resource, this document also presents the more readily available data for CrB and CrB₂.

Thermal Properties of Chromium Borides: Quantitative Data

The following tables summarize the available quantitative data for the thermal conductivity and coefficient of thermal expansion for chromium monoboride (CrB) and chromium diboride (CrB₂).

Thermal Conductivity

The thermal conductivity of a material quantifies its ability to conduct heat. For chromium borides, this property is influenced by factors such as temperature, composition, and microstructure.

| Material | Temperature (K) | Thermal Conductivity (W/m·K) | Notes |

| CrB | Ambient | ~10 - 20 | Orthorhombic crystal structure.[2] |

| CrB₂ | Not Specified | 12 - 25 | As a component in high-entropy metal diborides. |

Table 1: Summary of Thermal Conductivity Data for Chromium Borides.

Coefficient of Thermal Expansion (CTE)

The coefficient of thermal expansion describes how the size of an object changes with a change in temperature. It is a crucial property for assessing the thermomechanical stability of materials.

| Material | Temperature Range (°C) | CTE (x 10⁻⁶ K⁻¹) | Notes |

| CrB₂ | 20 - 1000 | 4 - 11 | General reported range.[3] |

| CrB₂ Composite | Room Temp. - 900 | 6.6 - 7.5 | Measured in a composite material.[3] |

Table 2: Summary of Coefficient of Thermal Expansion Data for Chromium Borides.

It has been noted that for CrB₂, the thermal expansion is anisotropic, with a larger expansion coefficient observed in the c-axis direction compared to the a-axis direction.

Experimental Protocols

The characterization of the thermal properties of chromium borides relies on precise and well-established experimental techniques. The following sections detail the typical methodologies used to measure thermal conductivity and thermal expansion.

Measurement of Thermal Conductivity

A prevalent and powerful technique for measuring the thermal diffusivity, and subsequently the thermal conductivity, of materials like chromium borides is the Laser Flash Method .

Experimental Setup and Procedure:

-

Sample Preparation: A small, disc-shaped sample of the chromium boride material is prepared. The surfaces of the sample are typically coated with a thin layer of graphite to enhance the absorption of the laser pulse and the emission of thermal radiation.

-

Apparatus: The sample is placed in a furnace where its temperature can be precisely controlled. One side of the sample is subjected to a short, high-intensity energy pulse from a laser or a flash lamp.

-

Data Acquisition: An infrared (IR) detector is focused on the rear surface of the sample to monitor its temperature rise as a function of time after the energy pulse.

-

Calculation: The thermal diffusivity (α) is calculated from the temperature rise versus time data. The thermal conductivity (κ) is then determined using the following equation:

κ = α ⋅ ρ ⋅ Cₚ

where:

-

κ is the thermal conductivity (W/m·K)

-

α is the thermal diffusivity (m²/s)

-

ρ is the density of the material ( kg/m ³)

-

Cₚ is the specific heat capacity of the material (J/kg·K)

-

The density (ρ) is typically measured using the Archimedes method, and the specific heat capacity (Cₚ) can be determined using techniques like differential scanning calorimetry (DSC).

Measurement of Thermal Expansion

The coefficient of thermal expansion of chromium borides is commonly determined using push-rod dilatometry or high-temperature X-ray diffraction (XRD) .

3.2.1. Push-Rod Dilatometry

-

Sample Preparation: A solid, typically rectangular or cylindrical, specimen of the chromium boride material with a known initial length is prepared.

-

Apparatus: The sample is placed in a furnace and positioned in contact with a push rod made of a material with a known and stable thermal expansion (e.g., alumina, fused silica).

-

Data Acquisition: As the sample is heated at a controlled rate, its expansion or contraction is transmitted through the push rod to a displacement transducer (e.g., a linear variable differential transformer, LVDT). The change in length and the corresponding temperature are recorded.

-

Calculation: The coefficient of linear thermal expansion (αₗ) is calculated from the change in length (ΔL) over a specific temperature range (ΔT) relative to the initial length (L₀):

αₗ = (ΔL / L₀) / ΔT

3.2.2. High-Temperature X-ray Diffraction (HT-XRD)

-

Sample Preparation: A powdered sample of the chromium boride is placed on a high-temperature stage within an X-ray diffractometer.

-

Data Acquisition: XRD patterns are collected at various temperatures as the sample is heated.

-

Analysis: The positions of the diffraction peaks are used to determine the lattice parameters of the crystal structure at each temperature.

-

Calculation: The change in the lattice parameters with temperature is used to calculate the anisotropic coefficients of thermal expansion along the different crystallographic axes.

Factors Influencing Thermal Properties

The thermal conductivity and expansion of chromium borides are not intrinsic constants but are influenced by several factors, which is a key consideration for materials design and application.

As an example of compositional effects, studies on TiB₂-CrB₂ composites have shown that increasing the CrB₂ content leads to a decrease in thermal diffusivity. This highlights the potential for tuning the thermal properties of boride ceramics through compositional modifications.

Conclusion and Future Outlook

This technical guide has summarized the available data and experimental methodologies concerning the thermal conductivity and thermal expansion of chromium borides, with a particular focus on CrB and CrB₂ due to the limited availability of data for Cr₂B. The presented information underscores the importance of these properties for high-temperature applications and illustrates the experimental techniques used for their characterization.

A significant gap in the literature exists regarding the thermophysical properties of Cr₂B. Future research efforts should be directed towards the synthesis and characterization of high-purity, dense Cr₂B samples to enable the accurate measurement of its thermal conductivity and expansion. Such data would be invaluable for the computational modeling and design of new materials and would contribute to a more complete understanding of the structure-property relationships within the broader family of chromium borides. Further investigations into the influence of stoichiometry, impurities, and microstructure on the thermal properties of all chromium borides are also warranted to facilitate their development for advanced technological applications.

References

A Technical Guide to the Mechanical Properties of Sintered Chromium Boride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanical properties of sintered chromium boride ceramics. The information is tailored for researchers, scientists, and professionals in drug development who may utilize these materials in various applications. This document summarizes key quantitative data, details the experimental protocols for property measurement, and visualizes the logical relationships and experimental workflows.

Executive Summary

Chromium borides, particularly chromium monoboride (CrB) and chromium diboride (CrB₂), are recognized for their exceptional hardness, high melting points, and good thermal and electrical conductivity.[1][2][3] Sintering is a critical process for consolidating chromium boride powders into dense, usable ceramic components. The final mechanical properties of these components are intricately linked to the chosen sintering method, its parameters, and the use of any sintering aids. This guide explores these relationships to provide a clear understanding of the performance of sintered chromium boride.

Mechanical Properties of Sintered Chromium Boride

The mechanical behavior of sintered chromium boride is primarily characterized by its hardness, fracture toughness, and flexural strength. These properties are significantly influenced by the sintering technique and the composition of the material.

Hardness

Sintered chromium borides are extremely hard materials, making them suitable for applications requiring high wear resistance.[4] The hardness can be tailored by adjusting the sintering process and by incorporating secondary phases. For instance, the addition of chromium carbide (Cr₃C₂) to a CrB₂ matrix has been shown to enhance hardness.[5][6]

Fracture Toughness

A key challenge for ceramic materials is their inherent brittleness. Fracture toughness (KIC) is a critical parameter that quantifies a material's resistance to crack propagation. The fracture toughness of sintered chromium boride can be improved through microstructural engineering, such as the addition of toughening agents.

Flexural Strength

Flexural strength, or bending strength, is another important measure of a material's mechanical performance, indicating its ability to resist deformation under a load.

Quantitative Data on Mechanical Properties

The following tables summarize the key mechanical properties of sintered chromium boride from various studies, categorized by the type of chromium boride and the sintering conditions.

Table 1: Mechanical Properties of Sintered Chromium Diboride (CrB₂) and its Composites

| Material Composition | Sintering Method | Relative Density (%) | Vickers Hardness (GPa) | Fracture Toughness (MPa·m¹/²) | Flexural Strength (MPa) |

| Monolithic CrB₂ | Spark Plasma Sintering (SPS) | 98.4 | 15.89 ± 1.3 | 1.8 ± 0.14 | - |

| Monolithic CrB₂ | Hot Pressing | Nearly 100 | 22 | 3.5 | - |

| CrB₂ with 10 mass% Cr₃C₂ | Hot Pressing | 92 - 95 | ~14 | - | - |

| CrB₂ with 15 mass% Cr₃C₂ | Hot Pressing | 92 - 95 | ~15 | - | - |

Data sourced from multiple studies for comparison.[5][7][8][9]

Table 2: Mechanical Properties of Sintered Chromium Monoboride (CrB)

| Material Composition | Sintering Method | Vickers Hardness (GPa) | Bending Strength (MPa) |

| Monolithic CrB | High-pressure synthesis | 19.6 ± 0.7 | - |

| Monolithic CrB | Not specified | 21 - 23 | 690 |

Data sourced from multiple studies for comparison.[1][10]

Experimental Protocols

The following sections detail the standardized methodologies for determining the key mechanical properties of sintered chromium boride.

Vickers Hardness Testing

The Vickers hardness of sintered chromium boride is determined following the guidelines of ASTM E384, "Standard Test Method for Microindentation Hardness of Materials."[7][11][12]

Methodology:

-

Specimen Preparation: The surface of the sintered chromium boride sample is polished to a mirror-like finish to ensure accurate indentation measurement.

-

Indentation: A calibrated Vickers indenter, a diamond pyramid with a square base, is pressed into the material's surface with a specific test force.

-

Measurement: After the force is removed, the two diagonals of the resulting indentation are measured using a light microscope.

-

Calculation: The Vickers hardness number (HV) is calculated using the formula: HV = 1.854 * (F / d²) where F is the applied force in kilograms-force and d is the average length of the two diagonals in millimeters.

Fracture Toughness Measurement

The fracture toughness of sintered chromium boride is typically determined using indentation fracture methods, such as the Palmqvist method, or by standardized tests outlined in ASTM C1421, "Standard Test Methods for Determination of Fracture Toughness of Advanced Ceramics at Ambient Temperature."[1][5][13]

Methodology (Indentation Fracture - Palmqvist Method):

-

Indentation: A Vickers indenter is used to create an indentation on the polished surface of the specimen. At sufficient loads, cracks will emanate from the corners of the indentation.

-

Crack Length Measurement: The total length of the cracks originating from the corners of the indentation is measured.

-

Calculation: The Palmqvist fracture toughness (KIC) is calculated using a semi-empirical equation that relates the indentation load, the Vickers hardness, and the total crack length.

Flexural Strength Testing

The flexural strength of sintered chromium boride is determined according to ASTM C1161, "Standard Test Method for Flexural Strength of Advanced Ceramics at Ambient Temperature."[8][9] This is often performed using a three-point or four-point bending test.

Methodology (Three-Point Bending Test):

-

Specimen Preparation: A rectangular bar of the sintered chromium boride with specific dimensions is prepared.

-

Test Setup: The specimen is placed on two support pins at a defined distance apart.

-

Load Application: A single loading pin applies a force to the center of the specimen until it fractures.

-

Calculation: The flexural strength (σ) is calculated using the formula: σ = (3 * F * L) / (2 * w * t²) where F is the load at fracture, L is the support span, w is the width of the specimen, and t is the thickness of the specimen.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the processing and characterization of sintered chromium boride.

References

- 1. store.astm.org [store.astm.org]

- 2. trl.com [trl.com]

- 3. infinitalab.com [infinitalab.com]

- 4. testresources.net [testresources.net]

- 5. infinitalab.com [infinitalab.com]

- 6. ASTM C1161 Ceramic Flexural Testing - ADMET [admet.com]

- 7. infinitalab.com [infinitalab.com]

- 8. ASTM E384-22: Test Method For Microindentation Hardness - The ANSI Blog [blog.ansi.org]

- 9. infinitalab.com [infinitalab.com]

- 10. matestlabs.com [matestlabs.com]

- 11. npl.co.uk [npl.co.uk]

- 12. Palmqvist method - Wikipedia [en.wikipedia.org]

- 13. 3-Point Bend Testing | Bruker [bruker.com]

Stability Showdown: Orthorhombic vs. Tetragonal Cr₂B—An In-depth Technical Guide

For Immediate Release

A comprehensive analysis of the structural and thermodynamic stability of chromium boride (Cr₂B) polymorphs reveals the subtle energetic landscape governing the preference for its orthorhombic and tetragonal phases. This technical guide provides researchers, scientists, and drug development professionals with a detailed comparison of these two crystalline forms, leveraging computational data from the Materials Project and outlining key experimental synthesis considerations.

Core Findings: Orthorhombic Cr₂B Demonstrates Marginally Higher Stability

The orthorhombic polymorph exhibits a predicted formation energy of -0.206 eV/atom, while the tetragonal phase has a slightly less negative formation energy of -0.207 eV/atom. More tellingly, the energy above the hull—a measure of a compound's thermodynamic stability with respect to decomposition into other stable phases—is a critical differentiator. For the tetragonal Cr₂B, this value is 0.067 eV/atom, indicating it is metastable. In contrast, the orthorhombic phase has an energy above the hull of 0.068 eV/atom, which, while also indicating metastability, is marginally higher and suggests a nuanced stability relationship that can be influenced by kinetic factors during synthesis.

Data Presentation: A Comparative Overview

For ease of comparison, the key crystallographic and thermodynamic data for the two Cr₂B polymorphs are summarized in the tables below.

Table 1: Crystallographic Data of Cr₂B Polymorphs

| Property | Orthorhombic Cr₂B | Tetragonal Cr₂B |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | Fddd | I4/mcm |

| Space Group Number | 70 | 140 |

| Lattice Parameters | a = 8.171 Å | a = 5.11 Å |

| b = 7.598 Å | b = 5.11 Å | |

| c = 4.234 Å | c = 4.24 Å | |

| α = 90° | α = 90° | |

| β = 90° | β = 90° | |

| γ = 90° | γ = 90° |

Data sourced from the Materials Project.[1][2]

Table 2: Thermodynamic Stability Data of Cr₂B Polymorphs

| Property | Orthorhombic Cr₂B | Tetragonal Cr₂B |

| Predicted Formation Energy (eV/atom) | -0.206[2] | -0.207[1] |

| Energy Above Hull (eV/atom) | 0.068[2] | 0.067[1] |

Data sourced from the Materials Project.[1][2]

Experimental Protocols: Pathways to Polymorph Synthesis

The selective synthesis of a specific polymorph is often a delicate interplay of kinetic and thermodynamic factors. While detailed, distinct protocols for the exclusive synthesis of pure orthorhombic and tetragonal Cr₂B are not abundantly available in the literature, the following established methods for the synthesis of chromium borides can be adapted and fine-tuned to favor the formation of one polymorph over the other.

Solid-State Reaction

This is a conventional and widely used method for synthesizing binary metal borides.

Methodology:

-

Precursor Preparation: Stoichiometric amounts of high-purity chromium (Cr) and amorphous boron (B) powders are thoroughly mixed. The molar ratio should be precisely controlled to 2:1 (Cr:B).

-

Pelletization: The powder mixture is uniaxially or isostatically pressed into pellets to ensure intimate contact between the reactants.

-

Sintering: The pellets are placed in an inert atmosphere (e.g., argon) or under vacuum in a tube furnace.

-

Heating Profile: The furnace is heated to a high temperature, typically in the range of 1400-1500°C, and held for several hours to allow for the diffusion and reaction of the elements.[3]

-

Cooling: The cooling rate can be a critical parameter in determining the final phase. A slow cooling rate may favor the formation of the thermodynamically more stable orthorhombic phase, while rapid quenching could potentially trap the metastable tetragonal phase.

Arc Melting

Arc melting is suitable for synthesizing refractory materials with high melting points.

Methodology:

-

Charge Preparation: A stoichiometric mixture of chromium and boron is placed in a water-cooled copper hearth.

-

Melting: The chamber is evacuated and backfilled with an inert gas like argon. A high current is passed through a non-consumable tungsten electrode to strike an arc, melting the charge.

-

Homogenization: The resulting button is typically flipped and re-melted several times to ensure homogeneity.

-

Cooling: The rapid cooling inherent to this method may favor the formation of the tetragonal phase. Subsequent annealing at a high temperature followed by slow cooling could be employed to transform it to the orthorhombic phase.

Flux Growth

This method is particularly useful for obtaining high-quality single crystals.

Methodology:

-

Solvent Selection: A suitable metallic flux, such as aluminum (Al) or a low-melting point metal alloy, is chosen.

-

Dissolution: The chromium and boron precursors are dissolved in the molten flux at a high temperature.

-

Slow Cooling: The crucible is slowly cooled over an extended period, allowing crystals of Cr₂B to precipitate and grow.

-

Crystal Separation: After cooling to room temperature, the flux is dissolved using a suitable solvent (e.g., hydrochloric acid for aluminum flux), leaving behind the Cr₂B crystals. The specific polymorph obtained can depend on the cooling rate and the specific flux composition.

Mandatory Visualization

References

High-Pressure Synthesis of Novel Chromium Borides: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of the high-pressure synthesis of novel chromium borides, focusing on the experimental protocols, structural characteristics, and mechanical properties of these advanced materials. High-pressure synthesis has emerged as a critical technique for accessing metastable phases and creating materials with unique properties that are unattainable under ambient conditions. This document details the synthesis of chromium diboride (CrB₂) and chromium tetraboride (CrB₄), highlighting the significant influence of pressure and temperature on their crystal structure and performance. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental workflows are visualized using Graphviz diagrams.

Introduction

Transition metal borides, and chromium borides in particular, are a class of materials renowned for their exceptional hardness, high melting points, and chemical inertness. The application of high pressure during synthesis allows for the formation of dense, novel phases with enhanced mechanical properties. This guide explores the synthesis of two key chromium borides, CrB₂ and CrB₄, which exhibit distinct structural and mechanical characteristics attributed to the high-pressure and high-temperature (HPHT) conditions of their formation.

High-Pressure Synthesis Methodologies

The primary method for synthesizing novel chromium borides is the solid-state reaction of elemental powders under high-pressure and high-temperature conditions. This process typically utilizes specialized equipment such as a cubic anvil press or a multi-anvil press to achieve the necessary pressures and temperatures.

General Experimental Workflow

The synthesis process follows a general workflow, which can be adapted for different chromium boride phases. The key steps include precursor preparation, encapsulation, high-pressure and high-temperature treatment, and sample recovery and characterization.

Experimental Protocol for Chromium Diboride (CrB₂) Synthesis

A detailed experimental protocol for the synthesis of bulk CrB₂ with a honeycomb boron substructure has been successfully established.[1]

-

Precursor Preparation: High-purity chromium (Cr, 99.99%) and amorphous boron (B, 99.9%) powders are mixed in a molar ratio of 1:2.[1] The mixture is thoroughly ground to ensure homogeneity and then cold-pressed into a dense pellet.

-

High-Pressure/High-Temperature (HPHT) Treatment: The pellet is placed into a crucible, typically made of hexagonal boron nitride (hBN), which serves as the pressure-transmitting medium and prevents reaction with the heating element. The assembly is then subjected to a pressure of 5.0 GPa in a cubic anvil high-pressure apparatus.[1] The temperature is raised to a range of 1300–2300 K and held for approximately 15 minutes.[1]

-

Quenching and Recovery: Following the HPHT treatment, the sample is rapidly quenched to room temperature. The pressure is then slowly released, and the synthesized CrB₂ sample is recovered.

-

Characterization: The phase purity, crystal structure, and morphology of the synthesized CrB₂ are characterized using X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM).[1] Mechanical properties are evaluated through Vickers hardness and nanoindentation tests.[1]

Experimental Protocol for Chromium Tetraboride (CrB₄) Synthesis

Chromium tetraboride, a superhard material, has been synthesized via a solid-state reaction at high pressure and temperature. While specific precursor ratios and detailed synthesis parameters are not as extensively documented as for CrB₂, the general approach is similar.

-

Precursor Preparation: The synthesis of CrB₄ is achieved through a solid-state reaction of chromium and boron powders.

-